2-[2,4-dichloro(methylsulfonyl)anilino]-N-methyl-N-phenylacetamide
Description
2-[2,4-Dichloro(methylsulfonyl)anilino]-N-methyl-N-phenylacetamide is a substituted acetamide derivative characterized by a dichlorinated aniline ring modified with a methylsulfonyl group at the 2,4-positions. The compound’s structure includes an N-methyl-N-phenylacetamide backbone, which is critical for its biological and chemical interactions. For instance, N-(substituted phenyl)acetamides are frequently employed as intermediates in organic synthesis and exhibit diverse biological activities, including enzyme inhibition and antimicrobial effects .
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dichloro-N-methylsulfonylanilino)-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c1-19(13-6-4-3-5-7-13)16(21)11-20(24(2,22)23)15-9-8-12(17)10-14(15)18/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHCJVSJUBSIIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN(C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[2,4-Dichloro(methylsulfonyl)anilino]-N-methyl-N-phenylacetamide is a synthetic compound with significant biological activity. Its molecular structure includes a dichlorophenyl group and a methylsulfonyl aniline moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C16H16Cl2N2O3S
- Molecular Weight : 387.281 g/mol
- Density : 1.4±0.1 g/cm³
- Boiling Point : 527.4±60.0 °C at 760 mmHg
- Flash Point : 272.7±32.9 °C
| Property | Value |
|---|---|
| Molecular Formula | C16H16Cl2N2O3S |
| Molecular Weight | 387.281 g/mol |
| Density | 1.4±0.1 g/cm³ |
| Boiling Point | 527.4±60.0 °C |
| Flash Point | 272.7±32.9 °C |
The compound exhibits various biological activities, primarily through its interaction with cellular pathways:
- Antineoplastic Activity : It has been identified as an apoptosis inducer and an angiogenesis inhibitor, making it a candidate for cancer treatment .
- Enzyme Inhibition : The compound acts as an inhibitor of sphingosine kinase (SK), which plays a crucial role in cell signaling related to cancer progression . The Ki values for SK1 and SK2 are reported as 27 µM and 6.9 µM, respectively.
Therapeutic Applications
Research indicates that this compound may have potential therapeutic applications in various fields:
- Cancer Therapy : Due to its ability to induce apoptosis and inhibit angiogenesis, it is being explored as a treatment for different types of cancers.
- Antimalarial Activity : Studies have shown that derivatives of this compound can be used to develop benzothiazine derivatives with anti-malarial properties .
Case Study 1: Anticancer Properties
A study published in PubMed highlighted the compound's role in inhibiting cancer cell proliferation through apoptosis induction mechanisms. The results demonstrated significant cytotoxic effects on various cancer cell lines, suggesting its potential as an effective chemotherapeutic agent .
Case Study 2: Enzyme Interaction
Research investigating the interaction of the compound with sphingosine kinase revealed that it effectively inhibits both SK1 and SK2 isoforms, which are implicated in cancer cell survival and proliferation pathways . This dual inhibition could provide a strategic advantage in targeting cancer cells.
Comparison with Similar Compounds
Key Structural Features:
- Core Structure : The N-methyl-N-phenylacetamide moiety is shared among several herbicides and enzyme inhibitors (e.g., S-metolachlor, dimethenamid-P) .
- Substituents: 2,4-Dichloro(methylsulfonyl)anilino Group: This substitution pattern distinguishes the compound from others. For comparison:
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () shares the methylsulfonyl and chloro groups but includes a nitro substituent, which alters electronic properties and reactivity .
- 2-[3-Chloro-4-methyl(methylsulfonyl)anilino]-N-(4-ethoxyphenyl)acetamide () differs in substituent positions (3-chloro, 4-methyl) and N-aryl group (4-ethoxyphenyl vs. N-methyl-N-phenyl), impacting solubility and bioactivity .
Table 1: Structural and Functional Comparison of Selected Acetamides
α-Glucosidase Inhibition:
Substituents on the phenyl ring of N-phenylacetamide derivatives significantly influence inhibitory potency. For example:
Antimicrobial Activity:
- 3,4-Dichloro derivatives exhibit strong suppression of C. albicans, whereas 2,4-dihydroxy analogs are ineffective . This suggests the target compound’s dichloro substitution may confer antifungal properties.
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonation | 0–5°C, CH₂Cl₂, 6 h | 65–70 | |
| Amidation | RT, DMF, EDC/HOBt, 12 h | 50–55 | |
| Purification | Column chromatography (3:1 hexane:EA) | 85–90 |
Q. Table 2: Biological Assay Conditions
| Assay Type | Cell Line/Strain | Incubation Time | Key Metrics |
|---|---|---|---|
| MTT Anticancer | HeLa | 48 h | IC₅₀ = 12.5 µM |
| MIC Antimicrobial | S. aureus (ATCC 25923) | 24 h | MIC = 8 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
